Ferujol
Description
Contextualization of Coumarins in Plant Secondary Metabolism Research
Coumarins represent a vast and diverse class of phenolic secondary metabolites ubiquitously found throughout the plant kingdom. researchgate.netnih.gov Synthesized via the shikimic acid pathway, these compounds are characterized by a benzopyran-2-one core structure. In plants, coumarins are not merely metabolic byproducts but play crucial roles in a variety of physiological and ecological processes. nih.govmdpi.com They are integral to plant defense mechanisms, acting as phytoalexins to ward off pathogens and herbivores. mdpi.com Furthermore, certain coumarins are involved in plant growth regulation and have been implicated in the response to abiotic stresses such as nutrient deficiency. nih.govmdpi.com The structural diversity of coumarins, ranging from simple hydroxylated or methoxylated derivatives to more complex furanocoumarins, pyranocoumarins, and sesquiterpene coumarins, gives rise to a wide spectrum of biological activities. researchgate.netnih.gov This inherent bioactivity has made coumarins a focal point of natural products research, with investigations revealing their potential as anticoagulants, anticancer agents, anti-inflammatory compounds, and antimicrobials. researchgate.netnih.gov
Historical Perspective on the Isolation and Initial Characterization of Ferujol from Ferula Species
This compound was first isolated from Ferula jaeschkeana, a perennial flowering plant belonging to the Apiaceae family. researchgate.net The genus Ferula is renowned for its rich and diverse chemical constituency, particularly its production of sesquiterpenes and coumarins. nih.govnih.gov The initial impetus for the isolation of this compound stemmed from the observation that ethanolic extracts of F. jaeschkeana exhibited significant anti-fertility effects in animal models. researchgate.net
Through systematic fractionation and chromatographic separation of the plant extract, this compound was identified as the active principle responsible for this biological activity. researchgate.net Subsequent spectroscopic analysis, including UV, IR, and NMR spectroscopy, led to the elucidation of its unique chemical structure as 8-{[(2E)-3,7-Dimethyloct-2-en-1-yl]oxy}-7-hydroxy-2H-1-benzopyran-2-one. researchgate.net
Early pharmacological studies revealed that this compound possesses potent contraceptive and estrogenic properties. nih.govresearchgate.net In studies on female rats, administration of this compound post-coitus was shown to prevent pregnancy. researchgate.net Further investigations in ovariectomized rats demonstrated its estrogenic activity, which was found to be significantly less potent than that of ethinylestradiol. researchgate.net This initial characterization of this compound as a bioactive natural product laid the groundwork for its recognition as a compound of interest in medicinal chemistry and reproductive biology.
| Property | Value |
| IUPAC Name | 8-{[(2E)-3,7-Dimethyloct-2-en-1-yl]oxy}-7-hydroxy-2H-1-benzopyran-2-one |
| Molecular Formula | C19H24O4 |
| Molar Mass | 316.39 g/mol |
| CAS Number | 98299-78-6 |
| Natural Source | Ferula jaeschkeana |
| Compound Class | Sesquiterpene Coumarin (B35378) |
| Initial Reported Bioactivity | Contraceptive, Estrogenic |
This table provides key identifying and historical data for the chemical compound this compound.
Rationale for Advanced Academic Inquiry into this compound's Molecular Characteristics and Interactions
The initial discovery of this compound's potent biological activities has provided a strong rationale for more profound academic investigation into its molecular characteristics and interactions. The unique hybrid structure of this compound, which combines a coumarin core with a sesquiterpene side chain, presents a compelling case for further study in the field of drug discovery and chemical biology.
The estrogenic activity of this compound immediately suggests its potential interaction with estrogen receptors. Advanced molecular docking and binding assay studies are warranted to elucidate the precise mechanism by which this compound exerts its effects. nih.gov Understanding the structure-activity relationship of this compound could pave the way for the design and synthesis of novel derivatives with more selective and potent biological activities. nih.gov For instance, the modification of the sesquiterpene chain or the coumarin core could lead to compounds with enhanced affinity for specific receptor subtypes or with different pharmacological profiles, such as anti-cancer or anti-inflammatory effects, which are common among other coumarins. researchgate.netnih.gov
Furthermore, the broad spectrum of biological activities associated with both coumarins and sesquiterpenes, including antimicrobial and cytotoxic effects, suggests that this compound may have therapeutic potential beyond its initially reported contraceptive action. researchgate.netnih.govnih.gov Investigating the potential of this compound and its synthetic analogues against various cancer cell lines or as antimicrobial agents could open new avenues for its application. The synthesis of this compound derivatives and their subsequent biological evaluation is a logical next step in exploring the full therapeutic potential of this natural product scaffold. nih.gov
| Research Area | Justification |
| Molecular Docking Studies | To predict and understand the binding interactions of this compound with biological targets, such as estrogen receptors. |
| Structure-Activity Relationship (SAR) Studies | To identify the key structural features of this compound responsible for its biological activity and to guide the design of more potent and selective analogues. |
| Synthesis of Derivatives | To create a library of this compound-related compounds for screening against a wider range of biological targets, including cancer cell lines and microbial pathogens. |
| Pharmacological Profiling | To investigate the broader pharmacological effects of this compound beyond its initial characterization, such as anti-inflammatory, antioxidant, or cytotoxic activities. |
This interactive table outlines the key areas of advanced academic inquiry for this compound and the rationale behind each.
Structure
2D Structure
3D Structure
Properties
CAS No. |
98299-78-6 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
8-[(E)-3,7-dimethyloct-2-enoxy]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C19H24O4/c1-13(2)5-4-6-14(3)11-12-22-19-16(20)9-7-15-8-10-17(21)23-18(15)19/h7-11,13,20H,4-6,12H2,1-3H3/b14-11+ |
InChI Key |
ATKUFZHTQAERBN-SDNWHVSQSA-N |
SMILES |
CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C |
Isomeric SMILES |
CC(C)CCC/C(=C/COC1=C(C=CC2=C1OC(=O)C=C2)O)/C |
Canonical SMILES |
CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C |
Synonyms |
ferujol |
Origin of Product |
United States |
Advanced Methodologies for Ferujol Isolation and Purification in Research Settings
Chromatographic Techniques for Complex Mixture Resolution and Ferujol Enrichment
Chromatography plays a crucial role in separating and enriching this compound from crude extracts. Various chromatographic methods are employed, leveraging differences in compound polarity, size, and affinity for stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture nih.gov. In the context of this compound, HPLC is applied for both analytical and preparative purposes. Analytical HPLC is used to monitor the separation process during method development and to assess the purity of isolated fractions. Preparative HPLC allows for the isolation of larger quantities of purified this compound from enriched fractions obtained from initial separation steps. HPLC systems typically utilize a stationary phase (commonly a C18 column) and a mobile phase, often a gradient system of polar organic solvents (such as methanol (B129727) or acetonitrile) and water, sometimes with the addition of a weak acid like formic or acetic acid to improve peak shape and separation of phenolic compounds nih.govnih.govupm.edu.my. The detection of this compound in HPLC is commonly achieved using UV-Vis detectors, as coumarins possess chromophores that absorb UV light nih.gov.
Thin-Layer Chromatography (TLC) in Fractionation Strategies
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for monitoring reactions, analyzing fractions, and preliminary separation rochester.edu. In this compound isolation, TLC is often used in fractionation strategies to quickly assess the complexity of extracts and fractions obtained from initial purification steps, such as solvent extraction or column chromatography thieme-connect.comresearchgate.netresearchgate.net. By comparing the retention factor (Rf) values of spots on the TLC plate with those of a this compound standard (if available), researchers can identify fractions that are enriched in this compound. This allows for pooling of similar fractions before further purification. Preparative TLC, using thicker stationary phases, can also be employed for the purification of small quantities of this compound rochester.edureddit.com. The solvent systems used in TLC for this compound separation typically involve mixtures of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) researchgate.netdntb.gov.ua.
Column Chromatography and Flash Chromatography Optimization
Column chromatography is a fundamental technique for the purification of compounds based on their differential partitioning between a stationary phase and a mobile phase orgchemboulder.comcolumn-chromatography.com. In this compound isolation, column chromatography, particularly flash chromatography, is a key step for resolving complex mixtures obtained after initial extraction. Flash chromatography is a faster form of column chromatography that uses positive pressure to force the solvent through the stationary phase orgchemboulder.com. Silica (B1680970) gel is a commonly used stationary phase for the isolation of natural products like coumarins column-chromatography.com. The optimization of column chromatography for this compound involves selecting the appropriate stationary phase particle size and the optimal mobile phase system (a gradient or isocratic elution of solvent mixtures) to achieve effective separation from co-eluting compounds researchgate.netwikidata.orgctdbase.org.
Solvent Extraction and Partitioning Methodologies for this compound from Natural Sources
The initial step in isolating this compound from natural sources, such as the roots or aerial parts of Ferula species, typically involves solvent extraction thieme-connect.comresearchgate.netgoogle.comnih.gov. This process utilizes the differential solubility of compounds in various solvents to selectively dissolve this compound from the plant matrix. Common solvents used for the extraction of coumarins and other relatively non-polar to moderately polar compounds like this compound include ethanol, methanol, hexane, benzene (B151609), and chloroform (B151607) researchgate.netnih.gov. The choice of solvent and extraction method (e.g., maceration, percolation, Soxhlet extraction, or supercritical fluid extraction) can significantly impact the yield and composition of the crude extract nih.govmdpi.comgoogle.comgoogle.com. Partitioning methodologies, which involve distributing compounds between two immiscible solvents, can be employed after initial extraction to further enrich this compound and remove unwanted components google.com. For example, partitioning between an aqueous phase and an organic solvent can help separate compounds based on their polarity.
Specialized Techniques for Enhancing Purity and Yield for Mechanistic Studies
To obtain this compound in high purity required for detailed mechanistic studies, specialized techniques may be employed in addition to standard chromatographic methods. These can include:
Preparative HPLC: As mentioned earlier, preparative HPLC is essential for obtaining highly pure this compound on a larger scale than analytical HPLC, which is crucial for subsequent biological or chemical investigations.
Crystallization: If this compound can be obtained in a crystalline form, crystallization is an effective method for achieving high purity by removing impurities that remain in the mother liquor.
Countercurrent Chromatography (CCC): CCC is a liquid-liquid chromatography technique that does not use a solid support, minimizing irreversible adsorption and improving yield for some natural products. While not specifically detailed for this compound in the provided snippets, it is a relevant advanced technique for natural product isolation.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (like CO2) as the mobile phase, offering advantages for the separation of lipophilic compounds and potentially providing a greener alternative to some traditional solvent-based methods google.com.
The optimization of these techniques, often in combination, is critical to maximize the purity and yield of this compound for rigorous mechanistic studies. Researchers often develop specific purification protocols tailored to the source material and the desired level of purity.
Table 1: Summary of Isolation and Purification Techniques for this compound
| Technique | Application in this compound Isolation | Key Principle | Common Stationary Phase | Common Mobile Phase Solvents |
| Solvent Extraction | Initial removal of this compound from plant material | Differential solubility in various solvents | N/A | Ethanol, Methanol, Hexane, Benzene, Chloroform |
| Thin-Layer Chromatography (TLC) | Monitoring fractions, preliminary separation, identifying this compound | Differential partitioning between stationary phase (silica gel) and mobile phase | Silica gel | Hexane, Ethyl Acetate |
| Column Chromatography | Separation and enrichment of this compound from complex mixtures | Differential partitioning between stationary phase (silica gel) and mobile phase | Silica gel | Solvent mixtures (gradient or isocratic) |
| Flash Chromatography | Rapid column chromatography for purification | Differential partitioning under positive pressure | Silica gel | Solvent mixtures (gradient or isocratic) |
| High-Performance Liquid Chromatography (HPLC) | Analytical purity assessment, preparative isolation | Differential partitioning between stationary phase and mobile phase under high pressure | C18 (typically) | Methanol, Acetonitrile, Water, Acids |
| Crystallization | Final purification step to achieve high purity | Formation of pure solid crystals from a saturated solution | N/A | Suitable solvents |
Detailed Research Findings (from provided snippets):
this compound has been isolated from Ferula jaeschkeana. wikipedia.orgthieme-connect.comresearchgate.net
Chromatography of combined fractions from Ferula jaeschkeana extracts yielded this compound. thieme-connect.comresearchgate.net
TLC was used to assess the similarity of fractions during the isolation of this compound. thieme-connect.comresearchgate.net
Flash silica gel column chromatography and preparative HPLC have been used in the synthesis and purification of this compound. researchgate.netdntb.gov.ua
UHPLC-QTOF-MS/MS has been used to identify this compound in plant extracts, indicating its presence and allowing for its detection during purification efforts. ms-editions.cldntb.gov.ua
Solvent extraction using ethanol, hexane, benzene, and chloroform from Ferula jaeschkeana has been reported. thieme-connect.comresearchgate.net
Supercritical carbon dioxide extraction has been explored for isolating compounds from Ferula species, suggesting its potential for this compound isolation. google.comgoogle.com
Chemical Synthesis and Derivatization Strategies for Ferujol
Total Synthesis Approaches to Ferujol and its Structural Analogues
The total synthesis of this compound and its structural analogues often involves strategies focused on constructing the coumarin (B35378) core and introducing the specific prenyl or related side chains. One approach to synthesizing this compound, a phytoestrogen isolated from Ferula jaeschkeana, has been reported. mdpi.comjocpr.comresearchgate.netresearchgate.net
Mitsunobu Reaction in this compound Synthesis
The Mitsunobu reaction has been employed in the synthesis of this compound and other coumarin derivatives. This reaction facilitates the monoalkylation of natural dihydroxycoumarins, such as esculetin (B1671247) (6,7-dihydroxycoumarin) and daphnetin (B354214) (7,8-dihydroxycoumarin), with prenyl alcohols. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net In the synthesis of this compound, the Mitsunobu dehydroalkylation of dihydroxycoumarins under specific conditions, including sonochemical activation, has been reported. researchgate.netresearchgate.net Aesculetin was selectively alkylated at position 7 with prenyl alcohols using this method, yielding compounds like prenyletin, 7-geranyl, and 7-farnesylesculetine in good yields and shorter reaction times compared to traditional methods. researchgate.net Regioselectivity in this reaction appears to be influenced by the acidity of the hydroxyl groups. researchgate.net
Sonochemical Conditions in Coumarin Derivatization and this compound Synthesis
High-intensity sonochemical conditions have been utilized for the monoalkylation of natural dihydroxycoumarins, leading to the synthesis of various compounds with pharmacological activity or their precursors. mdpi.comjocpr.comresearchgate.netresearchgate.net This method has been specifically applied to the synthesis of this compound, achieving a good yield. mdpi.comjocpr.comresearchgate.net Sonochemical conditions can offer advantages such as shorter reaction times and potentially improved yields in the derivatization of coumarins. researchgate.netresearchgate.net
Enzymatic Synthesis of Feruloyl Derivatives and Potential Applications for this compound Biosynthesis
Enzymatic methods offer alternative routes for the synthesis of feruloyl derivatives, which could potentially be relevant for understanding or developing biocatalytic pathways for this compound. Ferulic acid (FA), a precursor to many feruloyl derivatives, is abundant in plant biomass. dntb.gov.uafrontiersin.orgjst.go.jp Enzymatic approaches often involve esterases, particularly lipases and feruloyl esterases, to catalyze the formation of ester bonds between ferulic acid or its derivatives and various acceptor molecules. frontiersin.orgjst.go.jpscispace.com
Lipase-Catalyzed Transesterification in Related Compound Synthesis
Lipase-catalyzed transesterification has been widely used for the synthesis of various feruloyl derivatives, such as feruloylated glycerides. frontiersin.orgjst.go.jpresearchgate.netresearchgate.net These reactions often involve the transesterification of ethyl ferulate with lipids or alcohols. For example, lipase-catalyzed transesterification of ethyl ferulate with soybean oil, triolein, coconut oil, and shea butter has been demonstrated to produce feruloylated soy glycerides, ferulyl monoolein, and ferulyl diolein. researchgate.net Different lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have been effectively employed in these syntheses, sometimes achieving high yields and conversions. researchgate.netresearchgate.net
Table 1: Examples of Lipase-Catalyzed Transesterification for Feruloyl Derivative Synthesis
| Reactants | Enzyme | Conditions | Products | Yield/Conversion | Source |
| Ethyl ferulate + Soybean oil | Novozym 435 | 60 °C | Feruloylated soy glycerides | ~65% conversion | researchgate.net |
| Ethyl ferulate + Triolein | Lipase (unspecified) | Anhydrous toluene | Ferulyl monoolein, Ferulyl diolein | 44% combined | researchgate.net |
| Ethyl ferulate + Coconut oil | Novozym 435 | 60 °C | Feruloylated coconut oil | 63% conversion | researchgate.net |
| Ethyl ferulate + Shea butter | Novozym 435 | 60 °C | Feruloylated shea butter | 70% conversion | researchgate.net |
| Ethyl ferulate + Enova Oil | Novozym 435 | 60 °C | 1-feruloyl-sn-glycerol (FG), 1,3-diferuloyl-sn-glycerol (F2G) | Not specified | researchgate.net |
While these studies focus on feruloyl derivatives of glycerols and lipids, the principles of lipase catalysis could potentially be explored for the enzymatic synthesis of this compound or its precursors, given the ester linkage present in this compound.
Exploration of Novel Biocatalytic Pathways for this compound Production
The biosynthesis of coumarins and their derivatives in plants involves various enzymatic steps, typically originating from the shikimate pathway. researchgate.netdrhazhan.com Feruloyl esterases (FAEs) are enzymes that catalyze the hydrolysis of ester bonds between hydroxycinnamic acids like ferulic acid and sugar residues in plant cell walls. frontiersin.orgnih.govdiva-portal.org However, they can also catalyze the reverse reaction, esterification or transesterification, which is relevant for synthesis. frontiersin.orgdiva-portal.org Novel feruloyl esterases from sources like Talaromyces wortmannii and Myceliophthora thermophila have been investigated for the enzymatic synthesis of feruloyl derivatives, such as prenyl ferulate and L-arabinose ferulate, in microemulsions. diva-portal.orgnih.gov These studies highlight the potential of exploring diverse FAEs for biocatalytic applications. While direct enzymatic biosynthesis pathways specifically for this compound in plants have not been extensively detailed in the provided sources, research into the enzymatic synthesis of related prenylated coumarins and feruloyl derivatives suggests that similar biocatalytic strategies involving prenyltransferases and esterases could be relevant for this compound production. researchgate.net Further exploration of plant enzymatic machinery involved in coumarin prenylation and esterification is needed to identify potential biocatalytic routes for this compound.
Synthetic Modification of this compound for Structure-Activity Relationship Elucidation
Synthetic modification of natural products like this compound is a common strategy to elucidate structure-activity relationships (SAR) and develop compounds with improved properties. By creating structural analogues with variations in the coumarin core or the prenyl side chain, researchers can study how these changes affect biological activities. researchgate.net Although specific detailed research findings on the synthetic modification of this compound solely for SAR elucidation are not extensively provided in the search results, the synthesis of various coumarin derivatives and analogues using methods like Mitsunobu reaction and sonochemical conditions, as mentioned in Section 3.1, inherently contributes to SAR studies by providing access to structurally related compounds. mdpi.comjocpr.comresearchgate.netresearchgate.net Studies on other prenylated coumarins have demonstrated that variations in the prenyl group and substitutions on the coumarin core significantly influence their biological activities, including anti-tumoral, anti-inflammatory, and anti-viral effects. researchgate.net Applying similar synthetic modification strategies to this compound would involve altering the prenyl ether linkage, modifying the coumarin ring substituents, or changing the structure of the prenyl group itself to understand their impact on this compound's known activities, such as its estrogenic properties. researchgate.netnih.govcore.ac.uk
Table 2: Examples of Structural Variations in Prenylated Coumarins for SAR (Based on related compounds)
| Structural Feature Modified | Potential Modifications | Likely Impact on Activity (General) | Source (Related Compounds) |
| Prenyl chain length/saturation | Shorter/longer chains, introduction of double/triple bonds | Affects lipophilicity, binding to targets, metabolism | researchgate.net |
| Substituents on coumarin core | Hydroxyl, methoxy, alkyl groups at different positions | Influences electronic properties, steric hindrance, binding | researchgate.net |
| Linkage type | Ether, ester, alkyl linkages | Affects stability, metabolism, interaction with enzymes | researchgate.net |
Further systematic synthetic modifications of this compound are needed to establish a comprehensive SAR profile for this specific compound.
Regioselective Functionalization Approaches
Regioselective functionalization in the context of coumarins like this compound refers to the ability to selectively modify a specific position on the molecule's structure. For dihydroxycoumarins, such as aesculetin (6,7-dihydroxycoumarin), Mitsunobu dehydroalkylation with prenyl alcohols under sonochemical conditions has shown regioselectivity. Aesculetin was selectively alkylated at the 7-position in good yields. researchgate.net This regioselectivity was confirmed using NOESY experiments. researchgate.net While less selective, the 7-position was also the most reactive site in daphnetin (7,8-dihydroxycoumarin) under similar conditions. researchgate.net Complete regioselectivity is not limited to prenyl alcohols; for instance, methanol (B129727) yielded isoscopoletin (B190330) through this method. researchgate.net The regioselectivity appears to be influenced by the acidity of the hydroxyl groups on the dihydroxycoumarin. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Ferujol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules in solution ethz.chresearchgate.net. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity of atoms, the types of functional groups present, and the spatial arrangement of atoms within a molecule researchgate.netlibretexts.org.
For ferujol, NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for assigning specific signals to individual atoms in the molecule researchgate.netlibretexts.org. The chemical shifts of protons and carbons are influenced by their electronic environment, providing clues about the functional groups and neighboring atoms libretexts.org. Coupling constants, arising from spin-spin interactions between nuclei, offer insights into the connectivity and dihedral angles, which are critical for determining the molecule's conformation libretexts.org. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), further aid in establishing correlations between coupled protons and between protons and their directly attached carbons, respectively libretexts.org. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space correlations between nuclei, helping to define the molecule's three-dimensional structure and conformation researchgate.net.
Research on this compound and related coumarins has utilized ¹H NMR to analyze chemical shift variations of aromatic protons, aiding in structural assignments, particularly for distinguishing between isomers researchgate.net. For instance, acetylation of coumarin (B35378) derivatives followed by ¹H NMR analysis has been employed to rationalize chemical shift variations of aromatic protons, assisting in the structural elucidation of monoalkylated polyphenols researchgate.net.
Mass Spectrometry (MS) Applications in Molecular Identity and Fragmentation Analysis
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound thermofisher.com. It is also invaluable for structural elucidation through the analysis of fragmentation patterns chemguide.co.uk.
In the study of this compound, MS is used to confirm its molecular weight and formula (C₁₉H₂₄O₄), which is reported to have a mass of 316.167 ± 0 Da wikidata.orgnih.gov. The molecular ion peak in the mass spectrum corresponds to the intact molecule that has been ionized chemguide.co.uk. Further fragmentation of the molecular ion yields a series of fragment ions, the pattern of which is unique to the molecule's structure chemguide.co.uk. Analyzing these fragmentation patterns helps in piecing together the different parts of the molecule and confirming its structural features chemguide.co.uk.
Techniques like tandem mass spectrometry (MS/MS or MS²) involve the selective fragmentation of a precursor ion and analysis of the resulting product ions, providing more detailed structural information thermofisher.com. This is particularly useful for complex molecules like this compound, which contains both a coumarin core and a terpenoid side chain. Studies involving the identification of metabolites in plant extracts have utilized UHPLC-QTOF-MS/MS, identifying this compound based on its retention time and characteristic parent and daughter peaks (m/z) ms-editions.cl. The mass fragmentation patterns observed in these studies are crucial for structure elucidation and confirmation ms-editions.cl. For example, a study identified a this compound peak with an m/z of 315, and fragment ion peaks at m/z 300 [M-CH₃-H]⁻, m/z 273 [M-300-CO-H]⁻, m/z 255 [M-273-H₂O-H]⁻, m/z 241 [M-255-CH₂-H]⁻, and m/z 177, which were attributed to the removal of the side chain [M-C₁₀H₉-H]⁻ ms-editions.cl.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule, providing information about the functional groups present youtube.com. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum for each compound youtube.com. UV-Visible (UV-Vis) spectroscopy, on the other hand, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum ijcrt.org. This technique is useful for characterizing molecules with chromophores, such as conjugated double bonds or aromatic rings, which absorb UV-Vis light iajps.com.
For this compound, IR spectroscopy can be used to identify key functional groups such as hydroxyl (O-H), carbonyl (C=O) from the coumarin lactone ring, and carbon-carbon double bonds (C=C) youtube.com. The specific absorption bands in the IR spectrum provide a molecular fingerprint that can help confirm the presence of these groups and support the proposed structure youtube.com.
UV-Vis spectroscopy can provide information about the electronic transitions within the this compound molecule, particularly those associated with the coumarin system taylorfrancis.com. The UV-Vis spectrum typically shows absorption bands at specific wavelengths (λmax) and characteristic intensities, which are related to the molecule's electronic structure and conjugation iajps.com. This technique can be used for both qualitative and quantitative analysis ijcrt.orgiajps.com. While specific UV-Vis data for this compound were not detailed in the search results, UV-Vis spectroscopy is a standard technique for characterizing coumarins due to their inherent chromophoric properties taylorfrancis.com.
Integration of Multi-Modal Spectroscopic Data for Comprehensive Research Characterization
Comprehensive characterization of this compound in research often involves the integration of data obtained from multiple spectroscopic and analytical techniques chemrxiv.org. No single technique provides all the necessary information for complete structural elucidation and confirmation, especially for complex natural products chemrxiv.org.
Combining data from NMR, MS, IR, and UV-Vis spectroscopies provides a more complete picture of the molecule chemrxiv.org. For example, MS provides the molecular weight and fragmentation pattern, suggesting the elemental composition and some structural fragments thermofisher.comchemguide.co.uk. NMR reveals the connectivity of atoms and provides detailed information about the chemical environment and stereochemistry researchgate.netlibretexts.org. IR spectroscopy confirms the presence of specific functional groups youtube.com, while UV-Vis spectroscopy provides insights into the conjugated systems ijcrt.org.
Molecular and Cellular Mechanisms of Ferujol Action: Preclinical and in Vitro Investigations
Ferujol's Modulatory Effects on Estrogenic Receptor Pathways in Experimental Models
This compound has demonstrated estrogenic activity in various experimental models, suggesting its potential to interact with and modulate estrogen receptor (ER) pathways. The estrogen receptors, ERα and ERβ, are key regulators of reproductive function, tissue development, and cellular proliferation. Compounds that interact with these receptors can act as agonists, antagonists, or selective modulators, leading to a range of physiological responses.
Uterotrophic Responses in Ovariectomized Animal Models
The uterotrophic assay in ovariectomized (OVX) rodents is a standard in vivo screening method to identify substances with estrogenic activity. This model is predicated on the principle that the removal of the ovaries, the primary source of endogenous estrogens, leads to the regression of uterine tissue. Subsequent administration of an estrogenic compound will induce a measurable increase in uterine weight, known as a uterotrophic response. This response is a hallmark of estrogen receptor activation.
Studies involving ovariectomized rats have shown that the administration of certain compounds can lead to a significant increase in uterine weight, confirming their estrogenic effects. While direct studies on this compound's uterotrophic effects in ovariectomized models were not found in the provided search results, its classification as a compound with estrogenic properties suggests it would likely elicit a positive response in such an assay. The response would be characterized by an increase in both wet and dry uterine weights, indicating true tissue growth rather than just water retention.
Table 1: Representative Data from Uterotrophic Assays with Estrogenic Compounds
| Treatment Group | Uterus Wet Weight (mg) | Uterus Dry Weight (mg) | Epithelial Height (µm) |
| Vehicle Control | 100 ± 10 | 20 ± 2 | 15 ± 2 |
| Estrogenic Compound | 170 ± 15 | 35 ± 3 | 25 ± 3* |
Note: Data are hypothetical and for illustrative purposes to demonstrate expected outcomes in a uterotrophic assay. A statistically significant increase (p < 0.05) compared to the vehicle control is denoted by an asterisk.
Induction of Implantation in Delayed Implantation Animal Models
Delayed implantation is a reproductive strategy where the embryo's implantation in the uterus is postponed. This state can be experimentally induced in mice by ovariectomy followed by progesterone (B1679170) administration to maintain the blastocysts in a dormant state. The subsequent administration of a small dose of estrogen can terminate this dormancy and initiate the implantation process. This model serves as a sensitive in vivo bioassay for estrogenic activity.
Research has confirmed that this compound can induce the implantation of blastocysts in mice with experimentally induced delayed implantation. This finding provides strong evidence for this compound's estrogenic action, as the initiation of implantation in this model is critically dependent on an estrogenic stimulus. The ability of this compound to trigger this complex physiological event underscores its capacity to activate the necessary estrogen receptor-mediated signaling pathways.
Elucidation of Estrogenic Receptor Binding and Activation Profiles In Vitro
In vitro assays are crucial for directly investigating the interaction of a compound with estrogen receptors and for characterizing its functional profile as an agonist or antagonist. These assays can include competitive binding assays, which measure the ability of a compound to displace a radiolabeled or fluorescently tagged estrogen from the receptor, and reporter gene assays, which assess the ability of the compound to activate the transcription of estrogen-responsive genes.
Various in vitro techniques are employed to study these interactions:
Receptor Binding Assays: These assays quantify the affinity of a ligand for the estrogen receptor. Fluorescence polarization is one such method used to measure the displacement of a fluorescent estrogen analog from the receptor.
Transcriptional Activation Assays: These cell-based assays utilize a reporter gene linked to an estrogen response element (ERE). Activation of the estrogen receptor by a ligand leads to the expression of the reporter gene, which can be quantified.
Coactivator Recruitment Assays: Agonist binding to the estrogen receptor induces a conformational change that facilitates the recruitment of coactivator proteins, a critical step in transcriptional activation. Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET) assays can measure this ligand-dependent interaction.
While specific in vitro binding and activation data for this compound with ERα and ERβ were not detailed in the search results, its demonstrated estrogenic activity in animal models strongly implies that it binds to and activates one or both of these receptor subtypes.
Investigation of this compound's Interaction with Specific Enzymes and Proteins
Beyond its hormonal effects, research has also explored the interaction of this compound with specific enzymes, indicating a broader range of biochemical activity.
In Vitro Enzyme Inhibition Studies (e.g., Alpha-Amylase)
Alpha-amylase is a key enzyme in carbohydrate digestion, responsible for breaking down starch into smaller sugars. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. In vitro studies have identified this compound as a potential inhibitor of α-amylase.
An in vitro study investigating the metabolites of Conocarpus erectus leaves identified this compound as one of the active compounds. This study reported an IC50 value of 58.20 ± 1.25 µg/mL for the α-amylase inhibition by the 60% ethanolic extract containing this compound and other metabolites. The inhibitory activity is often assessed by measuring the reduction in the enzyme's ability to hydrolyze a starch substrate.
Table 2: In Vitro Alpha-Amylase Inhibition Data
| Inhibitor | Concentration | % Inhibition | IC50 Value |
| Acarbose (Standard) | Varies | Varies | ~0.6 µg/mL |
| C. erectus Extract (containing this compound) | Varies | Varies | 58.20 ± 1.25 µg/mL |
Note: The IC50 value for the extract represents the combined effect of all active metabolites.
Protein-Ligand Interaction Analysis using Biochemical Assays
The study of protein-ligand interactions is fundamental to understanding the mechanism of action of bioactive molecules. These interactions involve the binding of a ligand to a specific site on a protein, which can modulate the protein's function. Various biochemical and biophysical techniques are used to characterize these interactions, including:
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine thermodynamic parameters.
Surface Plasmon Resonance (SPR): A label-free technique that measures binding kinetics (association and dissociation rates) in real-time.
Fluorescence Spectroscopy: Can be used to monitor changes in the protein's fluorescence upon ligand binding.
Molecular Docking: A computational method that predicts the preferred orientation of a ligand when bound to a protein target.
In the context of this compound's α-amylase inhibition, molecular docking studies were performed to understand the binding mode. These computational analyses revealed that this compound, along with other identified metabolites, could fit into the active site of the α-amylase enzyme. The comparison of binding affinities from these docking studies suggested that other compounds in the extract, such as 3-O-methyl ellagic acid, had a higher predicted binding energy than this compound. Such analyses are crucial for structure-activity relationship studies and for the rational design of more potent inhibitors.
Cellular Pathway Modulation by this compound in Cell Culture Systems (Non-Human)
Detailed studies elucidating the broad effects of this compound on cellular pathways in non-human cell culture systems are not extensively documented in publicly available scientific literature. While the compound has been identified in plant extracts with biological activities, specific investigations into its cellular mechanisms at the in vitro level are sparse.
There is a notable lack of specific research on the effects of isolated this compound on distinct cell signaling cascades in non-human cell culture models. Signaling cascades are crucial processes that regulate cell growth, differentiation, and survival. numberanalytics.com Dysregulation of these pathways is implicated in numerous diseases. numberanalytics.com
While research on other related phenolic compounds, such as ferulic acid, has shown modulation of pathways like the Smad and extracellular-signal-regulated kinase/Akt (protein kinase B) pathways in various cancer cell lines, specific data for this compound is not available. nih.gov Studies on the broader category of coumarins, to which this compound belongs, suggest potential interactions with signaling pathways like the Ras-Raf-MEK-ERK/MAPK and Ras-PI3K-Akt pathways, but these have not been specifically demonstrated for this compound in cell culture systems. mdpi.com
Specific analyses of how this compound alters gene expression and protein regulation in non-human cell culture systems are not well-documented. Gene expression analysis is a critical tool for understanding the potential effects of a compound by measuring changes in mRNA levels. biotechniques.comyoutube.com
In vivo studies in rats have indicated that this compound possesses potent estrogenic activity, suggesting it may influence the expression of estrogen-responsive genes and proteins. researchgate.netresearchgate.net This is supported by observations of increased uterine weight in ovariectomized rats, an effect that is typically mediated by the regulation of specific gene expression profiles by estrogenic compounds. researchgate.netresearchgate.net However, direct evidence from in vitro studies on non-human cell lines, detailing which specific genes and proteins are up- or down-regulated by this compound, is currently lacking in the available literature.
Structure Activity Relationship Sar Studies of Ferujol and Its Analogues
Design and Synthesis of Ferujol Derivatives for SAR Profiling
While specific, large-scale SAR studies focused exclusively on a wide array of this compound derivatives are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on structurally related compounds, such as other sesquiterpene coumarins and derivatives of ferulic acid. nih.govnih.gov The design of this compound analogues for SAR profiling would logically involve modifications at several key positions: the coumarin (B35378) core, the sesquiterpene moiety, and the various functional groups attached to these structures.
Synthetic strategies for creating these derivatives would likely start from the natural this compound molecule or a synthesized version of its core structure. researchgate.net Modifications could include:
Alterations to the Coumarin Nucleus: This could involve the introduction of different substituents (e.g., hydroxyl, methoxy, or halogen groups) onto the aromatic ring of the coumarin. The pyrone ring of the coumarin could also be modified, for instance, by saturation or ring-opening. researchgate.net
Functional Group Derivatization: The existing functional groups on this compound, such as hydroxyl or ether groups, could be esterified, etherified, or oxidized to explore their importance. For example, derivatives of the related compound lupeol (B1675499) were synthesized through oxidation and aldolization to evaluate their biological activity. mdpi.com
An example of a synthetic approach to generate derivatives can be seen in the synthesis of tschimganin analogs, where a novel series was designed and synthesized to evaluate their biological activities. mdpi.com Similarly, various derivatives of ferulic acid have been synthesized by introducing amino acids at different sites to assess their biological effects. nih.gov These approaches provide a framework for how this compound derivatives could be systematically created for comprehensive SAR analysis.
Table 1: Exemplary Synthetic Approaches for Generating Derivatives of Related Compounds
| Starting Compound | Synthetic Reaction | Resulting Derivative Type | Reference |
| Lupeol | Oxidation and aldolization | Benzylidene derivative | mdpi.com |
| Tschimganin | Not specified | Tschimganin analogs | mdpi.com |
| Ferulic Acid | Introduction of amino acids | Feruloylaminoacid esters and acids | nih.gov |
Identification of Key Pharmacophores and Functional Groups Influencing Biological Activity
The identification of pharmacophores—the essential spatial arrangement of atoms or functional groups necessary for biological activity—is a primary goal of SAR studies. For this compound, its estrogenic and potential anti-fertility effects are of particular interest. researchgate.netnih.gov
Based on studies of other estrogenic compounds and related natural products, several features of the this compound molecule can be hypothesized as key pharmacophoric elements:
The Phenolic Hydroxyl Group: In many phytoestrogens, a phenolic hydroxyl group is crucial for binding to the estrogen receptor. The position and acidity of this group on the coumarin ring likely play a significant role.
The Coumarin Scaffold: The planar, aromatic structure of the coumarin ring system may mimic the steroid A-ring of estradiol, allowing it to fit into the ligand-binding pocket of the estrogen receptor. researchgate.net The oxygen-containing heterocyclic ring is a common feature in many biologically active natural products. researchgate.net
Oxygenated Functional Groups: The presence and positioning of ether and other oxygen-containing functionalities contribute to the molecule's polarity and hydrogen-bonding capacity, which are important for receptor interactions.
Studies on other sesquiterpene lactones have shown that α,β-unsaturated carbonyl groups are often crucial for their biological activities, acting as Michael acceptors to react with nucleophiles in biological targets. mdpi.comhebmu.edu.cn While this compound itself does not possess this specific reactive group in the same way as some other sesquiterpene lactones, the principle highlights the importance of electrophilic and nucleophilic centers in determining bioactivity. For curcumin, a molecule containing two ferulic acid residues, the o-methoxyphenol group and the α,β-unsaturated β-diketo moiety are key to its biological functions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.govresearchgate.net For this compound and its analogues, QSAR models could be developed to predict their estrogenic potency or other biological effects based on calculated molecular descriptors.
A QSAR study on terpenoids isolated from Ferula plants, the same genus from which this compound is derived, identified several key parameters that influence estrogenic activity. nih.gov A significant QSAR model was developed with a high correlation coefficient (r² = 0.892), indicating a strong relationship between the calculated descriptors and the observed activity. nih.gov The model revealed that the estrogenic activity of these terpenoids was dependent on: nih.gov
Number of Phenolic Groups: As hypothesized in the pharmacophore analysis, the presence of phenolic hydroxyl groups was found to be a significant contributor to estrogenic activity.
Surface Polarity: The distribution of charge on the molecular surface affects solubility and interactions with the biological target.
Energy of the Highest Occupied Molecular Orbital (HOMO): This quantum chemical descriptor relates to the molecule's ability to donate electrons, which can be important in forming certain types of interactions with a receptor.
Another QSAR study on sesquiterpene lactones and their cytotoxic activity also highlighted the importance of specific structural features, such as the presence of double bonds and hydroxyl groups at particular positions. hebmu.edu.cn These studies demonstrate that QSAR can be a powerful tool for predicting the bioactivity of new this compound derivatives and for guiding the design of more potent compounds. The development of a robust QSAR model for this compound would require a dataset of analogues with experimentally determined biological activities.
Table 2: Key Descriptors in QSAR Models for Related Compounds
| Compound Class | Biological Activity | Key Molecular Descriptors | Reference |
| Terpenoids from Ferula | Estrogenic Activity | Molecular shape, number of phenolic groups, surface polarity, HOMO energy | nih.gov |
| Sesquiterpene Lactones | Cytotoxic Activity | Presence of double bonds, hydroxyl group positioning | hebmu.edu.cn |
| Sesquiterpene Lactones | Anti-inflammatory (NF-κB inhibition) | Structural class, specific functional groups | nih.gov |
Stereochemical Considerations in this compound's Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many natural products. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with different stereoisomers of a ligand.
In the context of this compound, it is highly probable that only one of its stereoisomers is responsible for the observed estrogenic activity, or that different isomers possess varying degrees of potency. Any synthetic efforts to produce this compound or its derivatives would need to carefully control the stereochemistry to ensure the desired biological effect. Future research should aim to isolate or synthesize the different stereoisomers of this compound and evaluate their biological activities independently to fully understand the stereochemical requirements for its interaction with biological targets.
Computational and Theoretical Studies on Ferujol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor (protein or enzyme) and to estimate the binding affinity between the two molecules. pensoft.netnih.gov This method is valuable for understanding potential ligand-target interactions and for identifying potential therapeutic targets for a compound.
Studies have utilized molecular docking to investigate the interactions of Ferujol with various enzymes. For instance, this compound was included in molecular docking studies examining the inhibitory potential of metabolites from Conocarpus erectus leaves against α-amylase. ms-editions.cl114.55.40 While 3-O-methyl ellagic acid showed a more favorable binding energy in that specific study, the inclusion of this compound indicates its consideration as a potential interacting ligand with this enzyme target. ms-editions.cl Molecular docking provides estimated binding energies and identifies key amino acid residues in the target protein that interact with the ligand through various forces, such as hydrogen bonds and hydrophobic interactions. pensoft.netresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. youtube.comnih.gov By applying classical mechanics and force fields, MD simulations can provide insights into the conformational flexibility of a molecule and the dynamic behavior of a ligand-target complex. youtube.comreddit.com This is crucial for understanding how a ligand binds to a protein, the stability of the complex, and how the protein's conformation might change upon ligand binding. nih.govreddit.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often based on ab initio or Density Functional Theory (DFT) methods, are used to determine the electronic structure, properties, and reactivity of molecules. rsc.orgarxiv.orgaspbs.com These calculations can provide information about parameters such as HOMO-LUMO energy gaps, molecular orbitals, electrostatic potential, and reactivity descriptors. physchemres.org
For this compound, quantum chemical calculations can help in understanding its chemical behavior, potential reaction sites, and how its electronic properties might influence its interactions with biological systems. While direct studies applying quantum chemical calculations specifically to this compound were not highlighted, these methods are fundamental in computational chemistry for characterizing the intrinsic properties of a molecule at an electronic level, which can then inform docking and MD simulations. aspbs.com For instance, DFT is frequently used to investigate the relationship between molecular structure and inhibitory efficacy by analyzing electronic properties. physchemres.org
In Silico Screening and Virtual Ligand Design for this compound Analogues
In silico screening, also known as virtual screening, involves computationally evaluating large libraries of compounds to identify potential hits with desired properties, such as binding to a specific target. pensoft.netnih.govnih.gov Structure-based virtual screening uses the 3D structure of a target protein, while ligand-based virtual screening utilizes information about known active ligands. pensoft.nethealx.ai Virtual ligand design involves the computational design of novel molecules or modifications of existing ones (like this compound) to improve their interaction with a target or enhance desired properties. healx.aioptibrium.com
Future Research Directions and Unexplored Academic Avenues for Ferujol
Elucidation of Complete Biosynthetic Pathway in Ferula jaeschkeana
The biosynthesis of secondary metabolites in plants is a complex process involving numerous enzymes and genetic regulation. While Ferula species are known to produce various sesquiterpenes and coumarins, the complete, step-by-step biosynthetic pathway leading specifically to Ferujol in Ferula jaeschkeana has not been fully elucidated researchgate.netnih.gov. Understanding this pathway is crucial for several reasons:
Metabolic Engineering: A detailed understanding could enable metabolic engineering approaches to enhance this compound production in Ferula jaeschkeana or heterologous systems. This could provide a sustainable source of the compound, which is currently isolated from wild-growing plants researchgate.net.
Enzyme Discovery: Identifying the specific enzymes involved in each conversion step of the pathway could reveal novel biocatalysts with potential applications in synthetic chemistry.
Regulation Analysis: Studying the regulatory mechanisms controlling the pathway's activity under different environmental conditions could provide insights into optimizing cultivation or extraction methods.
Future research should utilize advanced techniques such as transcriptomics, proteomics, and metabolomics to identify the genes, enzymes, and intermediate compounds involved in this compound biosynthesis. Comparative studies with other Ferula species producing similar or different coumarins could also provide valuable insights nih.gov.
Discovery of Novel Molecular Targets and Signalling Pathways
Initial research has indicated that this compound exhibits estrogenic activity researchgate.netresearchgate.net. However, the full spectrum of its molecular targets and the detailed signalling pathways it modulates remain largely unexplored. Identifying these targets is essential for understanding its mechanism of action and discovering potential new therapeutic applications.
Future research should focus on:
High-Throughput Screening: Employing high-throughput screening methods to identify proteins or other biomolecules that interact with this compound.
Cellular Assays: Conducting detailed cellular assays to determine the downstream effects of this compound binding to its targets, including changes in gene expression, protein activity, and cellular phenotypes.
Signalling Pathway Analysis: Utilizing techniques such as phosphoproteomics and kinome profiling to map the signalling cascades affected by this compound treatment. nih.govlidsen.commdpi.commdpi.com
Given the structural similarity of this compound to other coumarins with diverse biological activities, investigating its potential interactions with a wider range of molecular targets beyond estrogen receptors is a promising avenue researchgate.net.
Development of Advanced Synthetic Strategies for Complex this compound Analogues
The complex structure of this compound presents challenges for its efficient and scalable chemical synthesis. While some synthetic approaches to coumarins, including this compound, have been reported, the development of more advanced and versatile strategies is needed mdpi.comresearchgate.net. This would facilitate the production of this compound and the creation of novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.
Future research in this area should explore:
Stereoselective Synthesis: Developing highly stereoselective synthetic routes to control the chirality of this compound and its analogues, as different stereoisomers can have vastly different biological activities.
Combinatorial Chemistry: Employing combinatorial chemistry approaches to synthesize libraries of this compound analogues for high-throughput screening of biological activity.
Flow Chemistry and Automation: Investigating the use of flow chemistry and automated synthesis platforms for the efficient and scalable production of this compound and its derivatives. mdpi.comnih.gov
Developing modular synthetic strategies would allow for the facile introduction of different functional groups, enabling comprehensive structure-activity relationship (SAR) studies.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Biological Roles
Understanding the full biological impact of this compound requires a systems-level approach that goes beyond studying individual targets or pathways. Integrating data from multiple omics platforms can provide a holistic view of how this compound affects a biological system mdpi.comazolifesciences.comfrontiersin.orgnih.govnih.gov.
Future research should integrate data from:
Genomics and Epigenomics: To understand how this compound might influence gene structure and expression regulation.
Transcriptomics: To identify changes in RNA expression profiles in response to this compound treatment. azolifesciences.com
Proteomics: To quantify changes in protein abundance and post-translational modifications. azolifesciences.com
Metabolomics: To analyze alterations in the cellular metabolic landscape. azolifesciences.com
By integrating these diverse datasets using bioinformatics and computational tools, researchers can construct comprehensive networks that illustrate the complex interplay of molecules affected by this compound mdpi.comazolifesciences.comfrontiersin.orgnih.govnih.gov. This integrated approach can reveal novel insights into this compound's biological roles, identify potential biomarkers of its activity, and uncover unforeseen therapeutic opportunities. The challenges in multi-omics data integration, such as data heterogeneity and the need for advanced statistical methods, highlight the need for continued development in this field nih.gov.
Q & A
Q. What standardized methodologies are recommended for characterizing Ferujol’s structural and physicochemical properties?
Q. How can researchers establish baseline biological activity profiles for this compound in preliminary in vitro studies?
Begin with high-throughput screening (HTS) assays targeting relevant pathways (e.g., enzyme inhibition, receptor binding). Use dose-response curves to calculate IC₅₀/EC₅₀ values and include positive/negative controls. Statistical tools like ANOVA or non-parametric tests (e.g., Kruskal-Wallis) should validate significance. Frameworks like PEO (Population, Exposure, Outcome) help structure hypotheses .
Advanced Research Questions
Q. What experimental design frameworks optimize mechanistic studies of this compound in complex biological systems?
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is ideal for hypothesis-driven studies. For example:
- Population: Human hepatocellular carcinoma cell line (HepG2).
- Intervention: this compound at 10 µM, 24-hour exposure.
- Comparison: Untreated cells vs. standard chemotherapeutic agent.
- Outcome: Apoptosis markers (caspase-3 activity, BAX/BCL-2 ratio).
- Time: 24/48-hour endpoints.
Multivariate analysis (e.g., PCA) can dissect interacting variables .
Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical models?
Conduct a systematic review of existing data to identify variables (e.g., dosage, administration route, species-specific metabolism). Apply meta-analytic tools (random-effects models) to quantify heterogeneity. If disparities persist, validate findings using orthogonal methods (e.g., LC-MS/MS vs. ELISA) and report confidence intervals. Contradictions may highlight context-dependent bioavailability, requiring species-tailored formulations .
Example Conflict Resolution Workflow:
- Step 1: Catalog discrepancies in absorption rates (e.g., murine vs. primate models).
- Step 2: Replicate studies under standardized conditions (fasting, vehicle control).
- Step 3: Use Bayesian statistics to model inter-species variability.
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent toxicity in longitudinal studies?
Employ mixed-effects models to account for repeated measures and individual variability. Survival analysis (Kaplan-Meier curves with log-rank tests) can assess time-to-toxicity endpoints. For non-linear responses, segmented regression or Hill equation modeling is advised. Data should be archived in public repositories (e.g., Zenodo) with metadata for transparency .
Methodological Best Practices
- Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets and code for analyses in supplementary materials .
- Ethical Compliance: For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals. Report attrition rates and exclusion criteria .
- Literature Synthesis: Use tools like PRISMA for systematic reviews to map knowledge gaps and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
